Product packaging for Kaempferol 3,5-dimethyl ether(Cat. No.:CAS No. 1486-65-3)

Kaempferol 3,5-dimethyl ether

Cat. No.: B8255250
CAS No.: 1486-65-3
M. Wt: 314.29 g/mol
InChI Key: XMCNEMKKAQGVGK-UHFFFAOYSA-N
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Description

General Overview of Flavonoids and Flavonols in Natural Product Chemistry

Flavonoids represent a vast and diverse group of natural compounds characterized by a polyphenolic structure. nih.gov They are secondary metabolites found abundantly in various parts of plants, including fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govfoodengprog.org These compounds are responsible for the vibrant colors of many flowers and play crucial roles in plant growth and defense. nih.gov The basic chemical framework of a flavonoid consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C). nih.gov

Flavonoids are categorized into several subclasses based on the oxidation level and substitution pattern of the C ring. These subclasses include flavones, flavonols, flavanones, flavanols, isoflavones, and anthocyanidins. foodengprog.orgmdpi.com Flavonols are a significant and widely distributed subgroup of flavonoids, structurally distinguished by the presence of a hydroxyl group at the 3-position and a double bond between the C2 and C3 atoms of the C ring. foodengprog.orgnih.gov Prominent examples of flavonols include kaempferol (B1673270), quercetin, and myricetin. nih.gov These compounds are prevalent in a variety of dietary sources such as onions, kale, tomatoes, apples, grapes, berries, tea, and red wine. nih.gov

The chemical structure of flavonoids, including the number and arrangement of hydroxyl groups and other substitutions, dictates their biological activities. nih.gov Flavonoids are known for a wide array of health-promoting effects, which has led to significant interest in their potential applications in nutraceuticals, pharmaceuticals, and cosmetics. nih.gov

Structural Context of Kaempferol 3,5-dimethyl ether as a Methylated Flavonol

This compound is a specific type of methylated flavonol. Methylated flavonoids are derivatives of their parent flavonoid compounds where one or more hydroxyl groups are replaced by a methoxy (B1213986) group. researchgate.net This methylation can significantly alter the physicochemical properties of the flavonoid, such as its hydrophobicity and metabolic stability. researchgate.netplos.org

The parent compound, kaempferol, has the chemical structure 3,5,7,4'-tetrahydroxyflavone. In this compound, the hydroxyl groups at positions 3 and 5 of the flavonoid skeleton are methylated. nih.gov This structural modification distinguishes it from its parent compound and other kaempferol derivatives.

Methylation has been observed to enhance the bioavailability of flavonoids by increasing their absorption and protecting them from rapid metabolism and degradation in the body. researchgate.netplos.org The increased lipophilicity of methylated flavonoids may facilitate their transport across cellular membranes. plos.org

Academic Significance and Research Trajectory for this compound

The study of methylated flavonoids like this compound is a growing area of interest in natural product research. While much attention has been given to polyhydroxy flavonoids, their methylated counterparts are increasingly recognized for their potentially enhanced biological activities. researchgate.netxiahepublishing.com Some research suggests that the partially methylated forms of flavonoids, which can be metabolites of the parent compounds, may be the actual bioactive entities within biological systems. xiahepublishing.com

This compound has been identified in natural sources such as Chrysothamnus humilis and Dioscorea bulbifera. nih.govmedchemexpress.com Its presence in plants, along with other methylated flavonoids, points to a natural biosynthetic pathway for these compounds.

Research into methylated flavonoids is driven by the potential for improved therapeutic properties compared to their unmethylated precursors. researchgate.net Studies have indicated that methylation can lead to enhanced anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.gov The specific biological activities and mechanisms of action of this compound are subjects of ongoing scientific investigation. The lack of readily available quantities of such specific methylated compounds has historically limited extensive research, making the development of efficient synthetic methods a crucial aspect of advancing this field. xiahepublishing.comresearchgate.net

Data Tables

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name 7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one nih.gov
Molecular Formula C17H14O6 nih.govmedchemexpress.comchembk.combio-connect.nl
Molecular Weight 314.29 g/mol nih.govmedchemexpress.com
CAS Number 1486-65-3 nih.govchembk.comtargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B8255250 Kaempferol 3,5-dimethyl ether CAS No. 1486-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNEMKKAQGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440519
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-65-3
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Advanced Isolation Methodologies for Kaempferol 3,5 Dimethyl Ether

Phytochemical Sourcing and Botanical Distribution of Kaempferol (B1673270) 3,5-dimethyl ether and its Precursors

Kaempferol 3,5-dimethyl ether has been identified in a limited range of plant species. Its presence has been reported in Chrysothamnus humilis and Dioscorea bulbifera. nih.gov The broader family of kaempferol and its derivatives are more widely distributed, being found in a vast array of plants, including common dietary sources like broccoli, kale, tea, and strawberries. nih.govnih.gov The biosynthesis of this compound involves its precursor, kaempferol, a flavonol that is abundant in the plant kingdom. nih.govnih.gov

The methylation of the hydroxyl groups on the kaempferol backbone is a key enzymatic process in plants, leading to the formation of various methylated derivatives. ebi.ac.uk For instance, different methylated forms of kaempferol have been isolated from various plant families.

To provide a clearer understanding of the distribution of this compound and its related compounds, the following table summarizes their known botanical sources.

CompoundBotanical Source(s)
This compoundChrysothamnus humilis, Dioscorea bulbifera nih.gov
Kaempferol (precursor)Camellia sinensis (tea), Capparis spinosa (capers), Crocus sativus (saffron), and a wide variety of fruits and vegetables nih.gov
Kaempferol 3-methyl etherNotholaena candida, Notholaena standleyi, Pityrogramma triangularis nih.gov
Kaempferol 7-methyl etherCheilanthes albomarginata nih.gov
Kaempferol 4'-methyl etherAsplenium diplazisorum, Notholaena standleyi, Pityrogramma triangularis nih.gov
Kaempferol 3,7-dimethyl etherCheilanthes albomarginata, Cheilanthes farinosa nih.gov
Kaempferol 3,4'-dimethyl etherNotholaena nivea, Notholaena standleyi, Pityrogramma triangularis nih.govbiosynth.com
Kaempferol 7,4'-dimethyl etherCheilanthes farinosa, Cheilanthes grisea, Cheilanthes kauifussii nih.govbiosynth.com

Modern Extraction and Purification Techniques for Flavonoid Methyl Ethers

The isolation of specific flavonoid methyl ethers like this compound from plant matrices requires sophisticated extraction and purification methodologies. Traditional methods are increasingly being supplanted by modern techniques that offer greater efficiency, selectivity, and are more environmentally friendly. nih.govresearchgate.netmdpi.com

Modern extraction technologies such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are now commonly employed. nih.govmdpi.com These methods often result in higher yields and reduced consumption of energy and solvents compared to conventional techniques like maceration or Soxhlet extraction. nih.gove3s-conferences.org For less polar flavonoids, including methylated flavones and flavonols, solvents like chloroform, acetone, dichloromethane, and ethyl acetate (B1210297) are often utilized. nih.gov

Following extraction, purification is a critical step to isolate the target compound. Chromatographic techniques are central to this process. Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex LH-20, is widely used for the separation of flavonoids based on polarity. mdpi.comscielo.br For enhanced purity, preparative high-performance liquid chromatography (prep-HPLC) and high-speed counter-current chromatography (HSCCC) are powerful tools. rsc.orgnih.gov These methods allow for the isolation of individual compounds with high resolution and purity.

The table below outlines some of the modern techniques and the typical parameters or solvents used for the extraction and purification of flavonoids.

TechniqueDescriptionKey Parameters/Solvents
Extraction
Microwave-Assisted Extraction (MAE)Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. e3s-conferences.orgEthanol (B145695) (55–100%), Methanol nih.gov
Ultrasound-Assisted Extraction (UAE)Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration. nih.govEthanol, water-ethanol mixtures, NADES (Natural Deep Eutectic Solvents) nih.gov
Pressurized Liquid Extraction (PLE)Uses solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.comWater, Ethanol mdpi.com
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid, typically CO2, as the extraction solvent. mdpi.comSupercritical CO2, often with a co-solvent like ethanol mdpi.com
Purification
Column ChromatographySeparates compounds based on their differential adsorption to a stationary phase.Silica gel, Sephadex LH-20, macroporous resins mdpi.comrsc.org
Preparative HPLC (prep-HPLC)A high-resolution chromatographic technique used for isolating pure compounds from a mixture. rsc.orgReversed-phase C18 columns with mobile phases like acetonitrile (B52724) and water rsc.org
High-Speed Counter-Current Chromatography (HSCCC)A liquid-liquid partition chromatography technique that avoids solid supports. nih.govTwo-phase solvent systems (e.g., methyl tert-butyl ether/n-butanol/acetonitrile/water) nih.gov

Biosynthesis and Chemical Synthesis of Kaempferol 3,5 Dimethyl Ether

Enzymatic Pathways and Molecular Regulation in Kaempferol (B1673270) Biosynthesis

The biosynthesis of kaempferol is a multi-step process that begins with precursors from primary metabolism and involves a series of enzymatic reactions characteristic of the flavonoid pathway. wikipedia.orgmdpi.com

Precursor Condensation and Flavanone (B1672756) Formation

The journey to kaempferol begins with the phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. wikipedia.org This molecule serves as a key starter unit for flavonoid biosynthesis. The first committed step in the flavonoid pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), resulting in the formation of naringenin (B18129) chalcone. mdpi.comtandfonline.com

Following its synthesis, naringenin chalcone undergoes an intramolecular cyclization to form the flavanone, naringenin. This isomerization is facilitated by the enzyme chalcone isomerase (CHI). mdpi.comtandfonline.com Naringenin represents a critical branch point in the flavonoid pathway, serving as a precursor for various classes of flavonoids.

Hydroxylation and Desaturation Steps in Flavonol Synthesis

To proceed from the flavanone structure of naringenin to the flavonol structure of kaempferol, two key enzymatic modifications are required. First, a hydroxyl group is introduced at the C3 position of naringenin by the enzyme flavanone 3-dioxygenase (F3H), also known as flavanone 3-hydroxylase. This reaction yields dihydrokaempferol. mdpi.commdpi.com

The final step in the formation of the kaempferol skeleton is the introduction of a double bond between the C2 and C3 positions of dihydrokaempferol. This desaturation reaction is catalyzed by flavonol synthase (FLS), leading to the formation of kaempferol. mdpi.comtandfonline.com

Role of O-Methyltransferases in Flavonoid Methylation Specificity

Once the kaempferol backbone is synthesized, further structural diversity is achieved through modifications such as methylation. This process is carried out by a class of enzymes known as O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. nih.gov

The methylation of flavonoids is not a random process; OMTs exhibit a high degree of regioselectivity, meaning they specifically target certain hydroxyl groups on the flavonoid molecule. nih.govnih.gov For the formation of Kaempferol 3,5-dimethyl ether, OMTs with specificity for the hydroxyl groups at the C3 and C5 positions are required. While the 5-OH group is generally more resistant to methylation due to its involvement in a hydrogen bond with the C4 carbonyl group, specific OMTs have been identified that can catalyze methylation at this position. mdpi.comresearchgate.net The sequential action of two distinct OMTs or a single OMT with dual specificity would be necessary to produce this compound. The diversity and regioselectivity of plant OMTs are responsible for the wide array of methylated flavonoids found in nature. nih.govtandfonline.com

Synthetic Strategies for this compound and Analogues

The chemical synthesis of this compound can be approached through two main strategies: the de novo construction of the flavonoid skeleton followed by methylation, or the regioselective methylation of the naturally available kaempferol.

De Novo Chemical Synthesis Approaches for Flavonoid Skeletons

The de novo synthesis of the kaempferol skeleton typically involves the construction of the chromen-4-one core with the desired phenyl substituent at the C2 position. A widely used method for the synthesis of flavonols is the Algar-Flynn-Oyamada (AFO) reaction. wikipedia.orgcambridge.org This reaction involves the oxidative cyclization of a chalcone precursor to form the flavonol structure. The process begins with the synthesis of a 2'-hydroxychalcone, which is then treated with alkaline hydrogen peroxide to yield the flavonol. nih.govbeilstein-archives.org

Another common approach involves the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone (B1195853) is converted into a 1,3-diketone, which then undergoes cyclization to form the chromone (B188151) ring. Subsequent modifications can then be made to introduce the necessary substituents to form the kaempferol skeleton. The synthesis often starts from simpler, commercially available precursors like phloroglucinol. rsc.orgnih.gov

Regioselective Methylation and Derivatization Techniques

Direct methylation of kaempferol, which has multiple hydroxyl groups, typically results in a mixture of methylated products. To achieve the specific synthesis of this compound, a strategy involving the use of protecting groups is necessary to ensure regioselectivity.

This process generally involves the following steps:

Protection of reactive hydroxyl groups: The more reactive hydroxyl groups at positions 7 and 4' are typically protected first. This can be achieved using various protecting groups that can be selectively removed later.

Methylation of the desired hydroxyl groups: With the other hydroxyl groups protected, the hydroxyls at positions 3 and 5 can be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Deprotection: The final step involves the removal of the protecting groups from the 7 and 4' positions to yield the desired this compound.

The choice of protecting groups is crucial for the success of this strategy, as they must be stable under the methylation conditions and easily removable without affecting the newly introduced methyl ethers. This approach allows for the controlled and specific synthesis of various methylated kaempferol derivatives. xiahepublishing.comresearchgate.net

Advanced Analytical Characterization of Kaempferol 3,5 Dimethyl Ether

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of organic molecules. For methylated flavonoids like Kaempferol (B1673270) 3,5-dimethyl ether, these methods provide critical information regarding the core flavonoid skeleton and the precise location of the methyl ether groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylation Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are instrumental in confirming the methylation pattern of Kaempferol 3,5-dimethyl ether.

The ¹H NMR spectrum of a flavonoid provides information on the number, environment, and connectivity of protons in the molecule. In this compound, the presence of two methoxy (B1213986) groups would be indicated by two distinct singlet signals in the upfield region of the spectrum, typically between δ 3.8 and 4.0 ppm. The integration of these signals would correspond to three protons each. The specific chemical shifts of these methoxy groups can offer clues to their location. For instance, a methoxy group at the C-5 position often experiences a slight downfield shift due to the influence of the nearby carbonyl group at C-4. The characteristic signals for the aromatic protons on the A and B rings would also be present, and their coupling patterns (e.g., doublets, double doublets) would help to confirm the substitution pattern of the flavonoid backbone.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound will give a distinct signal. The chemical shifts of the carbons directly bonded to the methoxy groups (C-3 and C-5) would be significantly affected compared to the parent compound, kaempferol. The presence of the methyl ether at C-3 would cause a downfield shift of the C-3 signal, while the methylation at C-5 would similarly influence the chemical shift of C-5. The signals for the methoxy carbons themselves would appear in the range of δ 55-60 ppm. By comparing the observed ¹³C NMR chemical shifts with those of kaempferol and other methylated kaempferol derivatives, the precise methylation pattern can be unequivocally confirmed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar flavonoid structures and may vary slightly from experimental values.)

Atom No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityJ (Hz)
2155.0---
3138.0---
4178.0---
5161.0---
698.06.3d2.0
7164.0---
893.06.5d2.0
9157.0---
10105.0---
1'122.0---
2'130.08.0d8.8
3'115.06.9d8.8
4'160.0---
5'115.06.9d8.8
6'130.08.0d8.8
3-OCH₃60.03.9s-
5-OCH₃56.03.8s-

Mass Spectrometry (MS) Applications in Flavonoid Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques (MS/MS), it can also provide valuable structural information.

For this compound (C₁₇H₁₄O₆, molecular weight: 314.29 g/mol ) hmdb.ca, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomeric methylated flavonoids. The fragmentation pattern of the protonated molecule [M+H]⁺ of this compound would be expected to show characteristic losses. The retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for flavonoids, leading to fragments that are indicative of the substitution patterns on the A and B rings. The presence of methyl groups influences the fragmentation pathways. For example, the loss of a methyl radical (•CH₃) or methane (B114726) (CH₄) can be observed. The specific fragmentation patterns can help to pinpoint the location of the methoxy groups.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on known fragmentation patterns of methylated flavonoids.)

m/z (Predicted)Ion Description
315.0863[M+H]⁺
299.0550[M+H - CH₄]⁺
284.0319[M+H - •OCH₃]⁺
RDA FragmentsDependent on the specific cleavage of the C-ring

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as plant extracts, and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of flavonoids. Method development for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol).

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of flavonoids with different polarities. The increased lipophilicity of this compound compared to kaempferol, due to the two methyl groups, would result in a longer retention time under reversed-phase conditions. UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is well-suited for the qualitative and quantitative analysis of flavonoids in plant extracts. For the analysis of methylated flavonoids, a normal-phase HPTLC system with a silica (B1680970) gel plate is commonly used. The mobile phase would be a mixture of non-polar and polar solvents, with the specific composition optimized to achieve good separation. After development, the plate is visualized under UV light (typically at 254 nm and 366 nm) and can be sprayed with a derivatizing reagent, such as aluminum chloride, to enhance the fluorescence of the flavonoids for more sensitive detection. Quantification is performed by densitometry, which measures the absorbance or fluorescence of the separated spots.

Interfacing Chromatographic Systems with Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of flavonoids in complex matrices. The chromatographic system (HPLC or UHPLC) separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. The use of MS/MS allows for the selective detection and quantification of this compound even at very low concentrations and in the presence of interfering compounds. This is achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM).

Pharmacological and Biological Activities of Kaempferol 3,5 Dimethyl Ether: in Vitro and Pre Clinical in Vivo Mechanisms

Antioxidant Activities and Molecular Mechanisms of Action

Kaempferol (B1673270) is a natural flavonoid renowned for its potent antioxidant properties, which contribute to its capacity to mitigate oxidative stress-related cellular damage. mdpi.comfrontiersin.orgmdpi.com It exhibits a broad spectrum of pharmacological activities, including the ability to prevent diseases associated with oxidative stress by scavenging free radicals and inhibiting reactive oxygenase activity. frontiersin.orgplos.org

Direct Reactive Oxygen Species (ROS) Scavenging Pathways

Kaempferol has been shown to be an effective direct scavenger of reactive oxygen species (ROS). researchgate.net This activity is crucial in preventing oxidative damage to vital biomolecules. researchgate.net Studies have demonstrated that kaempferol can directly scavenge superoxide anions, which are precursors to other harmful reactive species. mdpi.complos.org This direct antioxidant action helps protect cells from damage induced by various stressors. For instance, kaempferol has been reported to reduce the formation of ROS in cardiomyocytes subjected to anoxia/reoxygenation, thereby improving cell survival. researchgate.net Its ability to neutralize free radicals is a key component of its therapeutic potential in conditions where oxidative stress is a contributing factor. mdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione)

Beyond direct scavenging, kaempferol enhances the body's endogenous antioxidant defenses. It has been shown to increase the levels and activity of crucial antioxidant enzymes. In preclinical models, kaempferol administration improved the oxidative balance by increasing glutathione (GSH) content in the liver. mdpi.com It also boosts the activity of enzymes like superoxide dismutase (SOD) and catalase, which play a vital role in detoxifying harmful ROS. researchgate.net For example, in macrophages, kaempferol treatment was found to increase GSH levels, which in turn helped to suppress the activation of inflammatory pathways triggered by oxidative stress. plos.org This modulation of the cellular antioxidant arsenal is a key mechanism behind its protective effects.

Regulation of Nrf2/HO-1 Signaling Cascade in Oxidative Stress Response

A critical mechanism underlying kaempferol's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. plos.orgmdpi.com

Under conditions of oxidative stress, kaempferol promotes the translocation of Nrf2 from the cytoplasm into the nucleus. plos.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of downstream target genes, including HO-1. mdpi.comnih.gov The induction of HO-1 expression provides a powerful defense against oxidative stress and inflammation. acs.orgnih.gov Studies have shown that kaempferol treatment leads to a significant increase in the protein levels of both Nrf2 and HO-1 in various cell types, including endothelial cells and macrophages. plos.orgresearchgate.netnih.gov The activation of this pathway is instrumental in kaempferol's ability to protect blood vessels from oxidative damage and reduce inflammation. nih.gov

Anti-inflammatory Effects and Cellular Signaling Pathways

Kaempferol and its glycosides exhibit significant anti-inflammatory properties, making them promising candidates for addressing a range of inflammatory conditions. mdpi.comnih.govnih.gov These effects are achieved through the modulation of key signaling pathways and the inhibition of pro-inflammatory molecule production. frontiersin.orgnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

A primary anti-inflammatory mechanism of kaempferol and its derivatives is the suppression of pro-inflammatory mediators. Kaempferol has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. dovepress.com While beneficial at normal levels, excessive NO production contributes to tissue damage. dovepress.com Kaempferol can attenuate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. mdpi.comnih.gov

Furthermore, kaempferol and its derivatives, such as Kaempferol-3-O-β-d-glucuronate (K3G), effectively reduce the secretion of pro-inflammatory cytokines. researchgate.net In various experimental models, treatment has led to a decrease in levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). acs.orgnih.govresearchgate.net For instance, K3G pretreatment was found to inhibit LPS-induced production of TNF-α and IL-6 in microglial cells. acs.orgnih.gov Concurrently, some derivatives can increase the production of the anti-inflammatory cytokine IL-10. researchgate.net

Table 1: Effect of Kaempferol and its Derivatives on Pro-inflammatory Mediators
MediatorEffectExperimental ModelReference
Nitric Oxide (NO)InhibitionLPS-stimulated RAW 264.7 cells researchgate.net
iNOSSuppression of expressionCCl4-intoxicated rats mdpi.com
TNF-αSuppression of levelsAortic tissues and HUVECs nih.gov
IL-6Suppression of levelsLPS-stimulated BV2 cells acs.orgnih.gov
IL-1βInhibitionLPS-stimulated RAW 264.7 cells researchgate.net
COX-2Suppression of expressionCCl4-intoxicated rats mdpi.com

Modulation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The anti-inflammatory effects of kaempferol are largely mediated by its influence on two central signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). mdpi.comnih.gov

The NF-κB pathway is a critical regulator of inflammatory gene transcription. acs.org In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. nih.gov Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of genes for pro-inflammatory mediators like iNOS, COX-2, and various cytokines. nih.govnih.gov Kaempferol has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. nih.govresearchgate.net This action effectively down-regulates the expression of numerous inflammatory genes. mdpi.comnih.gov

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in the inflammatory process. mdpi.comresearchgate.net These kinases can be activated by stimuli like ROS and inflammatory cytokines, leading to the activation of transcription factors that promote inflammation. mdpi.com Kaempferol and its derivatives have been demonstrated to suppress the phosphorylation (activation) of ERK, JNK, and p38 in various cell types. acs.orgmdpi.comnih.gov By inhibiting the MAPK signaling cascades, kaempferol interferes with another major pathway that drives the inflammatory response. acs.orgresearchgate.net

Table 2: Modulation of Inflammatory Signaling Pathways by Kaempferol
PathwayKey ProteinEffect of KaempferolReference
NF-κBIκBα PhosphorylationInhibition nih.gov
NF-κB Nuclear TranslocationInhibition acs.orgnih.gov
MAPKp-ERKSuppression/Decrease mdpi.comnih.gov
p-JNKSuppression/Decrease mdpi.comnih.gov
p-p38Suppression/Decrease mdpi.comnih.gov

Anticarcinogenic and Antiproliferative Activities

The antiproliferative activity of Kaempferol 3,5-dimethyl ether has been more directly investigated. Studies have identified it as a potent bioactive compound isolated from plants such as Dioscorea bulbifera. jst.go.jphkbu.edu.hk Research using mouse epidermal JB6 cell lines, which are utilized to study tumor promotion, demonstrated that this compound possesses significant inhibitory effects on neoplastic transformation. nactem.ac.uk

One study highlighted that among several flavonoids isolated from the rhizomes of Dioscorea bulbifera, this compound exhibited the most potent inhibitory effect against tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). hkbu.edu.hkrsb.gov.rw This indicates a strong potential for this compound in cancer chemoprevention by interfering with the processes that lead to tumor development.

Table 1: Antiproliferative Activity of this compound
CompoundCell LineAssayResult (IC50)Source
This compoundMouse Epidermal JB6 CellsTPA-Induced Tumor Promotion0.64 µg/mL hkbu.edu.hkrsb.gov.rw

Cell Cycle Progression Modulation and Arrest Mechanisms

The specific mechanisms by which this compound modulates cell cycle progression in cancer cells are not well-defined in the available research. General studies on plant-derived compounds, including those from Dioscorea bulbifera, indicate that induction of cell cycle arrest is a common anticancer mechanism. researchgate.net While some reviews associate a list of compounds that includes this compound with S-phase cell cycle arrest, specific experimental data detailing its effect on cyclins, cyclin-dependent kinases (CDKs), or checkpoint proteins is currently lacking. researchgate.net

Induction of Apoptosis Pathways in Cancer Cells

This compound is a constituent of plant extracts that have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, extracts from Dioscorea bulbifera, which contain this compound, have been observed to induce apoptosis in human thyroid cancer cells by decreasing the expression of the anti-apoptotic protein Survivin. hkbu.edu.hkrsb.gov.rw The ethyl acetate (B1210297) fraction of this plant, also containing the compound, was found to induce apoptosis in HCT116 human colorectal carcinoma cells through the involvement of both intrinsic and extrinsic pathways, including the activation of caspases and the death receptor Fas. researchgate.net However, the precise and independent role of this compound in activating these apoptotic cascades has not been isolated from the effects of the broader plant extract.

Angiogenesis Inhibition Mechanisms in Tumor Microenvironment

There is currently a lack of specific research data on the direct role of this compound in the inhibition of angiogenesis. Plant extracts containing this flavonoid have been investigated for their effects on fibrosis and angiogenesis biomarkers, but the specific contribution of this compound to these activities has not been elucidated. researchgate.net

Anti-metastatic Pathways and Regulation of Epithelial-Mesenchymal Transition (EMT)

The potential of this compound to inhibit cancer metastasis and regulate the epithelial-mesenchymal transition (EMT)—a key process in tumor invasion—is an area requiring further investigation. While extracts from plants containing this compound have been associated with anti-metastatic effects, direct evidence linking this compound to the regulation of EMT markers (such as E-cadherin or Vimentin) or specific anti-metastatic signaling pathways is not available in the current body of scientific literature. researchgate.netresearchgate.net

Neuroprotective Potential and Associated Cellular Mechanisms

The neuroprotective potential of this compound remains largely unexplored. While flavonoids as a broad class are known to exhibit neuroprotective effects through anti-inflammatory and anti-apoptotic mechanisms via various cellular signaling pathways, specific studies focusing on the neuroprotective activities and underlying cellular mechanisms of this compound are not yet available. biocrick.com

Other Investigated Biological Activities and Underlying Mechanisms

Cardioprotective Signaling Pathways

Further investigation into this specific compound is required within the scientific community before a detailed article on its pharmacological properties can be written.

Hepatoprotective Pathways and Liver Function Modulation

Extensive literature searches for in vitro and preclinical in vivo studies focusing on the hepatoprotective pathways and liver function modulation of the specific chemical compound, this compound, did not yield any direct research findings. The current body of scientific evidence appears to be focused on the parent compound, kaempferol, and other derivatives.

While research has explored the hepatoprotective effects of kaempferol, demonstrating its potential to mitigate liver damage through various mechanisms, specific data on the 3,5-dimethyl ether derivative is not available in the reviewed scientific literature. The potential hepatoprotective activities and the underlying molecular mechanisms of this compound remain an uninvestigated area. Therefore, detailed research findings and data tables on its specific effects on liver function modulation cannot be provided at this time.

Future research is necessary to elucidate whether this compound possesses hepatoprotective properties and to determine the specific cellular and molecular pathways it may modulate in liver tissue.

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidation of Structural Determinants for Specific Biological Efficacy of Methylated Flavonols

The methylation of hydroxyl groups in flavonols is a critical structural modification that dictates their biological efficacy. O-methylation, such as in Kaempferol (B1673270) 3,5-dimethyl ether, generally enhances the metabolic stability and bioavailability of the parent compound. This increased lipophilicity can facilitate passage through cellular membranes, leading to improved intracellular concentrations and greater potential for interaction with molecular targets.

The specific positioning of methyl groups is a key determinant of activity. In the case of Kaempferol 3,5-dimethyl ether, methylation at the 3-hydroxyl and 5-hydroxyl positions alters the molecule's electronic distribution and steric hindrance compared to its parent compound, kaempferol, and other methylated derivatives. This specific methylation pattern has been shown to be a potent inhibitor of tumor promotion. Research has demonstrated that this compound exhibits strong inhibitory effects on tumor promotion in JB6 cells, with a reported IC50 value of 0.64 μg/mL. rsb.gov.rwhkbu.edu.hk This activity was found to be stronger than that of other related flavonols like caryatin, myricetin, and (+)-catechin, highlighting the importance of the 3,5-dimethyl ether substitution for this particular biological effect. rsb.gov.rw

The structure-activity relationship of methylated kaempferol derivatives is complex, with different methylation patterns leading to varied biological activities. For instance, 4'-O-methylkaempferol (kaempferide) has been reported to possess antiproliferative effects, while 3,7-di-O-methylkaempferol (kumatakenin) shows inhibitory activity against α-amylase. beilstein-journals.org The distinct biological profile of this compound underscores the principle that the precise location of methylation is a crucial factor in determining the specific biological efficacy of methylated flavonols.

Computational Approaches: Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

While specific molecular docking and molecular dynamics (MD) simulation studies exclusively focused on this compound are limited in the currently available literature, computational approaches are invaluable tools for predicting and understanding the interactions of this compound with biological targets. Drawing inferences from studies on kaempferol and other methylated flavonoids, it is possible to hypothesize the nature of these interactions.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies would likely reveal that the methyl groups at the 3 and 5 positions influence its binding mode compared to unsubstituted kaempferol. These methyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket, potentially increasing binding affinity. Furthermore, the absence of hydroxyl groups at these positions prevents the formation of hydrogen bonds that would otherwise be possible with kaempferol, leading to a different interaction profile. For example, in studies with other O-methylated flavonoids, methylation has been shown to alter the binding orientation within the active sites of enzymes like monoamine oxidase-A. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-target complex over time, assessing its stability and conformational changes. An MD simulation of this compound bound to a target protein would be expected to show a stable interaction, with the dimethylated flavonoid comfortably accommodated within the binding site. The increased lipophilicity conferred by the methyl groups could contribute to a more stable association within a hydrophobic pocket. Computational studies on kaempferol and its derivatives have successfully been used to predict their binding affinities and the stability of their complexes with various protein targets, such as cyclin-dependent kinase 2 (CDK2) and xanthine (B1682287) oxidase. frontiersin.orgacs.org Similar computational approaches would be instrumental in elucidating the specific molecular interactions of this compound.

Identification of Molecular Targets and Protein Interactions

The biological effects of this compound are mediated through its interactions with various molecular targets, including enzymes, receptors, and transcription factors. While research specifically characterizing these interactions for this particular dimethylated ether is still emerging, studies on related compounds provide a framework for understanding its potential protein interactions.

Enzyme Inhibition Profiles and Kinetic Characterization

This compound has demonstrated significant enzyme inhibitory activity. As previously mentioned, it is a potent inhibitor of tumor promotion in JB6 cells, with an IC50 of 0.64 μg/mL. rsb.gov.rwhkbu.edu.hk This suggests a strong interaction with enzymes involved in this cellular process.

While detailed kinetic characterization of enzyme inhibition by this compound is not extensively documented, studies on kaempferol and other methylated flavonoids provide insights into potential mechanisms. For instance, kaempferol is a known competitive inhibitor of xanthine oxidase, an enzyme involved in uric acid production. acs.orgresearchgate.net The methylation pattern of this compound would likely alter its inhibitory kinetics against various enzymes compared to the parent compound. O-methylation can affect the binding affinity (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). For example, a study on O-methylated flavonoids and their interaction with human monoamine oxidase-A and -B revealed that the methylation pattern significantly influenced the potency and selectivity of inhibition. nih.gov

CompoundTargetIC50Reference
This compoundTumor Promotion in JB6 cells0.64 μg/mL rsb.gov.rwhkbu.edu.hk

Receptor Binding and Allosteric Modulation Studies

Currently, there is a lack of specific studies in the public domain detailing the receptor binding and allosteric modulation properties of this compound. However, flavonoids, as a class, are known to interact with a variety of receptors, including nuclear receptors and cell surface receptors. nih.gov The methylation pattern of this compound, which increases its lipophilicity, could enhance its ability to interact with hydrophobic ligand-binding domains of nuclear receptors.

It is plausible that this compound could act as a ligand for certain nuclear receptors, thereby modulating their activity and downstream gene expression. For example, some flavonoids have been shown to bind to estrogen and androgen receptors. mdpi.com Further research is required to investigate the potential of this compound to bind to and modulate the activity of such receptors. Allosteric modulation, where a ligand binds to a site distinct from the primary active site to modulate receptor function, is another potential mechanism of action for flavonoids. The specific structural features of this compound may allow it to interact with allosteric sites on certain receptors, but this remains to be experimentally verified.

Transcription Factor Regulation and Gene Expression Modulation

The biological activities of flavonoids are often linked to their ability to modulate the activity of transcription factors, thereby altering gene expression patterns. While direct evidence for this compound is limited, the effects of kaempferol and other methylated flavonoids on transcription factor pathways have been documented. Flavonoids can influence key signaling pathways that regulate transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which are involved in inflammation and cell proliferation.

Future Research Directions and Advanced Applications

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

Future research must pivot towards a systems-biology approach to fully elucidate the mechanisms of action of Kaempferol (B1673270) 3,5-dimethyl ether. The integration of multi-omics technologies is crucial for building a comprehensive picture of its cellular and physiological effects. frontiersin.org

Genomics and Transcriptomics: High-throughput screening of gene expression using technologies like RNA-Seq can identify genes and non-coding RNAs that are up- or down-regulated in response to treatment with Kaempferol 3,5-dimethyl ether. This can reveal the genetic pathways influenced by the compound, offering clues about its primary targets and downstream effects. Comparing the transcriptomic profile induced by this ether derivative with that of the parent kaempferol could highlight unique mechanisms conferred by the dimethylation.

Proteomics: Technologies such as mass spectrometry-based proteomics can provide a global view of protein expression changes following exposure to the compound. frontiersin.org This allows for the identification of specific proteins whose levels or post-translational modifications are altered, directly linking the compound to cellular machinery and signaling networks. For instance, proteomic analysis could confirm if this compound modulates key inflammatory or apoptotic proteins differently than kaempferol.

Metabolomics: NMR spectroscopy and mass spectrometry-based metabolomics can map the metabolic fingerprint of a biological system after treatment. chenomx.com This approach can track the metabolic fate of this compound itself and identify endogenous metabolites whose concentrations are altered. This provides critical insights into how the compound affects cellular metabolism and helps in identifying biomarkers of its activity. semanticscholar.org

The integration of these omics datasets will enable the construction of detailed network models, illustrating the compound's multifaceted interactions within the cell and providing a robust foundation for understanding its therapeutic potential.

Table 1: Hypothetical Omics Data Integration for this compound

Omics TechnologyObjectivePotential Key FindingsExample of a Research Question
Transcriptomics (RNA-Seq) Identify modulated gene expression profilesUpregulation of NRF2-related antioxidant genes; Downregulation of NF-κB pathway inflammatory genesDoes dimethylation alter the compound's influence on inflammatory gene expression compared to kaempferol?
Proteomics (LC-MS/MS) Quantify changes in protein abundance and post-translational modificationsDecreased phosphorylation of Akt; Altered levels of caspase-3 and Bcl-2 family proteinsHow does this compound affect key proteins in the PI3K/Akt signaling pathway?
Metabolomics (GC-MS, NMR) Characterize changes in the cellular metabolomeShifts in tryptophan metabolism; Alterations in cellular energy pathways (e.g., glycolysis, TCA cycle)What is the impact of the compound on the metabolic signature of cancer cells versus healthy cells?

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Design for this compound Analogues

The convergence of advanced computational modeling and artificial intelligence (AI) is revolutionizing drug discovery. nih.govnih.gov These technologies can significantly accelerate the exploration of this compound and its chemical space.

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing data from flavonoids to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of this compound and its hypothetical analogues. ijhespub.org This allows for the in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. cas.org

Molecular Docking and Simulation: High-precision molecular docking studies can predict the binding affinity and interaction patterns of this compound with a wide range of protein targets. This can help identify novel molecular targets and explain its mechanism of action at an atomic level. Molecular dynamics simulations can further explore the stability of the compound-protein complex over time.

De Novo Design: Generative AI models can design entirely new molecules based on the core structure of this compound. nih.gov These models can be optimized to generate analogues with desired properties, such as increased potency for a specific target, improved solubility, or reduced potential for toxicity, thereby streamlining the drug design process.

Table 2: Application of AI/ML in the Drug Discovery Pipeline for this compound Analogues

AI/ML ApplicationDescriptionExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate chemical structure with biological activity using data from other flavonoids.Prediction of the potential anticancer or anti-inflammatory activity of novel analogues.
Virtual Screening & Molecular Docking Screen large compound databases to identify molecules that bind to a specific target, or dock the compound against known protein structures.Identification of high-priority molecular targets for this compound. nih.gov
Generative Adversarial Networks (GANs) Train AI models to generate novel chemical structures with optimized properties based on the kaempferol scaffold.Design of new analogues with potentially superior efficacy and drug-like properties.
ADMET Prediction Use ML models to forecast the pharmacokinetic and toxicity profiles of designed analogues.Early-stage filtering of candidates with poor predicted bioavailability or high toxicity. ijhespub.org

Development of Novel Analogues with Enhanced Efficacy or Targeted Activity

Building on computational predictions, the chemical synthesis of novel analogues of this compound is a critical next step. The goal is to create derivatives with improved pharmacological profiles. Synthetic chemistry provides the tools to systematically modify the core structure to enhance specific properties. researchgate.net

Key strategies for analogue development include:

Modification of the B-ring: Introducing different substituents (e.g., halogens, nitro groups, or additional hydroxyl/methoxy (B1213986) groups) on the 4'-position or other positions of the B-ring to modulate target specificity and potency. nih.gov

Glycosylation: Attaching various sugar moieties to the remaining free hydroxyl group at the 7-position can significantly impact solubility, bioavailability, and even the mechanism of action. researchgate.net

Synthesis of C-ring variations: Exploring modifications to the central chromen-4-one ring to alter the molecule's planarity and electronic properties, potentially leading to new target interactions.

Table 3: Strategies for Analogue Synthesis and Potential Enhancements

Synthetic StrategyExample ModificationPotential EnhancementReference for Method
A- and B-Ring Substitution Addition of electron-withdrawing groups (e.g., F, Cl) at the 4'-position.Increased binding affinity to kinase targets; altered metabolic stability. nih.gov
Selective Glycosylation Introduction of a rhamnose or glucose sugar at the C7 hydroxyl group.Improved water solubility and bioavailability; potential for targeted delivery. researchgate.net
Alkylation/Acylation Esterification or etherification of the C7 hydroxyl group.Increased lipophilicity for better membrane permeability. researchgate.net
Bioisosteric Replacement Replacing the ether linkages with more stable groups.Enhanced metabolic stability and prolonged half-life.General synthetic principle

Exploration of Specific Biological Pathways and Uncharted Molecular Targets of this compound

While the parent compound kaempferol is known to interact with numerous signaling pathways, it is essential to determine if this compound shares these targets or possesses a unique profile. nih.govresearchgate.net Future research should focus on both validating known interactions and discovering novel ones.

Known Pathways: Key pathways modulated by kaempferol, such as the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, are high-priority candidates for investigation. researchgate.net Cellular assays can determine the effect of the dimethyl ether derivative on these pathways, for example, by measuring the phosphorylation status of key proteins like Akt, ERK, and p38.

Uncharted Targets: An unbiased approach, such as thermal proteome profiling or chemical proteomics, could identify novel, previously unknown protein targets of this compound. This could open up entirely new avenues for its therapeutic application. Computational predictions from docking studies can also guide this search. mdpi.com For instance, molecular docking could suggest a direct interaction with enzymes like indoleamine 2,3-dioxygenase (IDO-1), which could then be validated experimentally. mdpi.com

A thorough investigation of these pathways and targets will be fundamental to defining the specific pharmacological niche of this compound and advancing its development as a potential therapeutic agent.

Table 4: Potential Molecular Targets for this compound Based on Kaempferol Research

Target/PathwayFunctionPotential Therapeutic AreaReference for Kaempferol Activity
PI3K/Akt/mTOR Pathway Cell survival, proliferation, and growthOncology researchgate.net
NF-κB Signaling Inflammation and immune responseInflammatory diseases, cancer researchgate.netmdpi.com
MAPK (ERK, p38, JNK) Pathways Stress response, cell differentiation, apoptosisOncology, neurodegenerative diseases researchgate.net
Caspase Cascade (e.g., Caspase-3, -8) Execution of apoptosis (programmed cell death)Oncology nih.gov
Indoleamine 2,3-dioxygenase (IDO-1) Tryptophan metabolism, immune regulationImmuno-oncology mdpi.com

Q & A

What are the key structural characterization techniques for verifying the identity of Kaempferol 3,5-dimethyl ether?

Basic Research Focus
To confirm the structure of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying methoxy groups at positions 3 and 5, as well as hydroxyl groups at positions 7 and 4'. High-Resolution Mass Spectrometry (HRMS) can validate the molecular formula (C₁₇H₁₄O₆; exact mass 314.0822) . High-Performance Liquid Chromatography (HPLC) coupled with diode-array detection (DAD) or tandem mass spectrometry (MS/MS) is essential for purity assessment and differentiation from isomers like Kaempferol-7,4'-dimethyl ether .

How can researchers reconcile discrepancies in reported antioxidant activities of this compound across studies?

Advanced Research Focus
Discrepancies in antioxidant activity (e.g., radical scavenging assays) may arise from variations in experimental design, such as solvent systems (e.g., DMSO vs. aqueous buffers), concentration ranges, or reference standards (e.g., quercetin vs. ascorbic acid). For instance, this compound exhibits 96.8% radical scavenging activity (RSA) at 50 μM in some studies , while others report lower activity compared to Zingiber officinale extracts . To address contradictions, standardize protocols using the Trolox Equivalent Antioxidant Capacity (TEAC) assay and validate results with orthogonal methods like Ferric Reducing Antioxidant Power (FRAP) .

What methodologies are recommended for isolating this compound from natural sources?

Basic Research Focus
Isolation typically involves solvent extraction (e.g., dichloromethane or acetone) followed by chromatographic purification. Column chromatography using silica gel or Sephadex LH-20 is effective for preliminary separation. Final purification can be achieved via preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) . Plant sources like Alpinia flabellata and Spiranthes sinensis are well-documented for high yields .

How does the methylation pattern of this compound influence its enzyme inhibitory activity?

Advanced Research Focus
The 3,5-methoxy groups reduce polarity, enhancing membrane permeability and target binding. This compound inhibits Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin signaling, with IC₅₀ values comparable to synthetic inhibitors. Molecular docking studies suggest hydrophobic interactions between methoxy groups and the enzyme’s active site . Contrastingly, the absence of a 7-methoxy group (as in Kaempferol-7,4'-dimethyl ether) diminishes nitric oxide (NO) inhibition, highlighting structure-activity dependencies .

What strategies can resolve challenges in synthesizing this compound derivatives?

Advanced Research Focus
Synthetic challenges include regioselective methylation and avoiding over-methylation. A stepwise approach using dimethyl sulfate and anhydrous potassium carbonate in acetone selectively methylates hydroxyl groups at positions 3 and 5 . Enzymatic methylation with O-methyltransferases (e.g., CrOMT1) offers regioselectivity, as seen in quercetin derivatives, though optimization of reaction time is critical to prevent di-methylation byproducts .

How can network pharmacology elucidate the multi-target mechanisms of this compound?

Advanced Research Focus
Network pharmacology integrates bioinformatics and molecular docking to identify targets like AKT1, MAPK14, and TNF-α. For example, this compound’s anti-inflammatory effects involve suppression of NF-κB signaling via IL6 and HSP90AA1 modulation . Validate predictions using gene knockout models or siRNA silencing in cell-based assays (e.g., RAW 264.7 macrophages) .

What are the best practices for stabilizing this compound in experimental settings?

Basic Research Focus
Store the compound at -20°C in powder form (stable for 3 years) or -80°C in DMSO (stable for 1 year). Avoid repeated freeze-thaw cycles. For in vivo studies, use formulations with 5% DMSO, 30% PEG300, and 5% Tween 80 to enhance solubility and bioavailability .

Why do bioactivity profiles of this compound vary across microbial strains?

Advanced Research Focus
Variability in antimicrobial activity (e.g., MIC of 200 μg/mL against S. aureus vs. 225 μg/mL against E. coli) may stem from differences in bacterial membrane composition or efflux pump efficiency. Address this by combining the compound with adjuvants (e.g., efflux pump inhibitors) or using checkerboard assays to quantify synergism with antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.